molecular formula C15H21NO5 B2436638 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid CAS No. 1701580-75-7

2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid

Cat. No.: B2436638
CAS No.: 1701580-75-7
M. Wt: 295.335
InChI Key: AILIGXZHNJZCDT-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid is a compound with the CAS Number: 1701580-75-7 . It has a molecular weight of 295.34 and is typically in powder form . The IUPAC name for this compound is 2-((tert-butoxycarbonyl)amino)-3-methoxy-2-phenylpropanoic acid .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(10-20-4,12(17)18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical and Chemical Properties Analysis

This compound is typically in powder form . It has a molecular weight of 295.34 . The storage temperature is room temperature .

Scientific Research Applications

Enantioselective Synthesis

2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid plays a crucial role in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. This process involves electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones and subsequent introduction of nitrogen (Arvanitis et al., 1998).

Asymmetric Synthesis of Amino Acid Derivatives

It is used in the asymmetric synthesis of non-natural amino acid derivatives, such as 2-(tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acids. This synthesis uses Evans’ auxiliary for controlling stereoselectivity via key reactions like asymmetric Michael addition and azidation (Yang et al., 2015).

Synthesis of Lipophilic Amino Acids

This compound is instrumental in synthesizing N-Boc-protected amino acids with a mesityl group, achieved through asymmetric epoxidation or aminohydroxylation as the source of chirality. The process includes several steps like ring-opening, hydrogenation, and oxidative cleavage (Medina et al., 2000).

Development of Fluorescent Amino Acid Derivatives

It is utilized in creating fluorescent amino acid derivatives, particularly useful in peptide studies. These derivatives show intense long-wave absorption and emission, making them valuable as sensitive analytical probes (Szymańska et al., 2003).

Enantioselective Synthesis in Organic Process Development

It plays a role in the enantioselective synthesis of specific cyclohexyl-hydroxypropanoic acids, starting from enantiomerically enriched compounds. This involves direct preparation of a sulfate by diol treatment with sulfuryl chloride (Alonso et al., 2005).

Synthesis of Functionalized Amino Acid Derivatives

Functionalized amino acid derivatives, synthesized using this compound, have shown potential in designing new anticancer agents. These derivatives exhibited significant in vitro cytotoxicity against human cancer cell lines (Kumar et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of various bioactive molecules, suggesting that this compound may interact with a wide range of biological targets .

Mode of Action

Based on its structure, it can be inferred that the tert-butoxycarbonyl (boc) group in the compound serves as a protective group for the amino function, preventing it from unwanted reactions during synthesis . The Boc group can be removed under acidic conditions, revealing the free amino group, which can then interact with its targets .

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical pathways, including peptide synthesis . The presence of the phenyl and methoxy groups in the compound suggests potential involvement in aromatic interactions and hydrogen bonding, respectively, which could influence various biochemical pathways.

Pharmacokinetics

The compound’s solubility, stability, and reactivity can be influenced by its structural features, such as the boc group and the methoxy group .

Result of Action

Based on its structure, it can be inferred that the compound may play a role in the synthesis of bioactive molecules, potentially influencing cellular functions .

Action Environment

The action, efficacy, and stability of 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group . Additionally, the compound’s reactivity and interactions with its targets can be influenced by factors such as temperature and the presence of other molecules in the environment .

Properties

IUPAC Name

3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(10-20-4,12(17)18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILIGXZHNJZCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701580-75-7
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid
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